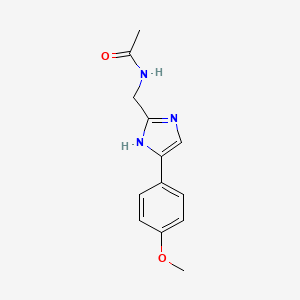

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide” is a compound that belongs to the class of organic compounds known as phenylacetamides . It is also known as Acetaminophen di-methyl derivative, N-(4-Methoxyphenyl)-N-methylacetamide, Acetaminophen, bis-Me, p-Methoxy-N-methylacetanilide, p-Acetanisidide, N-methyl-, Acetaminophen, bis-methyl-, and Acetaminophen Me .

Molecular Structure Analysis

The molecular formula of the compound is C10H13NO2 . The structure is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey is BZSWWJLVPTULPS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of the compound is 179.2157 . Other physical and chemical properties such as density, boiling point, melting point, flash point, and water solubility are available .Wissenschaftliche Forschungsanwendungen

Comparative Metabolism of Chloroacetamide Herbicides

This study discusses the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. These herbicides are used in agriculture and have been studied for their carcinogenic potential in rats. The study explores the metabolic pathways leading to the formation of DNA-reactive compounds, highlighting the role of cytochrome P450 isoforms in human metabolism. The findings contribute to understanding the environmental and health impacts of these herbicides (Coleman et al., 2000).

Synthesis and Anticonvulsant Activity of Imidazolyl Compounds

This research involves the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives and their evaluation for anticonvulsant activity. The study identifies compounds with potential therapeutic applications, contributing to the development of new treatments for seizures (Aktürk et al., 2002).

Novel Co(II) and Cu(II) Coordination Complexes

This study focuses on the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions. The research explores the effect of hydrogen bonding on self-assembly processes and investigates the antioxidant activity of these complexes. These findings have implications for developing materials with potential antioxidant properties (Chkirate et al., 2019).

Synthesis of Carbon-11-Labeled Tracers for NPP1 Imaging

This paper describes the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for potential use as PET tracers in imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). The work contributes to the field of diagnostic imaging, offering tools for studying NPP1 in vivo (Gao et al., 2016).

Chloroacetamide Inhibition of Fatty Acid Synthesis

Research on the inhibition of fatty acid synthesis by chloroacetamides in the green alga Scenedesmus Acutus highlights the herbicidal action of alachlor and metazachlor. This study provides insight into the mechanisms of action of herbicides on photosynthetic organisms, potentially guiding the development of new agricultural chemicals (Weisshaar & Böger, 1989).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9(17)14-8-13-15-7-12(16-13)10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPVKPLETKEFIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NC=C(N1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid](/img/structure/B2382977.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2382978.png)

![1-[4-(Azepan-1-ylsulfonyl)phenyl]-2-bromoethanone](/img/structure/B2382980.png)

![N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2382983.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2382988.png)

![[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid](/img/structure/B2382990.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2382994.png)

![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2382995.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2382996.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2382997.png)